BenchChemオンラインストアへようこそ!

Lysergamide, N-cyclopropyl-, maleate

oxytocic pharmacology uterine contractility ergoline SAR

Procure the cyclopropyl (C3) anchor point for your lysergamide SAR studies. This N-cyclopropyl maleate salt (C3AL) is the clinically verified non-hallucinogenic ergoline, validated as a 5-HT2A negative control distinct from psychedelic congeners like ECPLA. With defined oxytocic potency (10⁻⁶–10⁻⁷ M) and the lowest acute toxicity in the cycloalkylamide series, it serves as a unique tool for uterine contractility research, forensic LC-MS method development, and screening cascades. Research-use-only; inquire for bulk and custom synthesis.

Molecular Formula C23H25N3O5
Molecular Weight 423.5 g/mol
CAS No. 114842-36-3
Cat. No. B1671043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysergamide, N-cyclopropyl-, maleate
CAS114842-36-3
SynonymsErgoline-8-beta-carboxamide, N-cyclopropyl-9,10-didehydro-6-methyl-, maleate
Molecular FormulaC23H25N3O5
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NC5CC5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H21N3O.C4H4O4/c1-22-10-12(19(23)21-13-5-6-13)7-15-14-3-2-4-16-18(14)11(9-20-16)8-17(15)22;5-3(6)1-2-4(7)8/h2-4,7,9,12-13,17,20H,5-6,8,10H2,1H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-,17-;/m1./s1
InChIKeyCTFATXUJLVLLNR-IPKILVGCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl Lysergamide Maleate (CAS 114842-36-3): Baseline Identity and Pharmacological Class


Lysergamide, N-cyclopropyl-, maleate (CAS 114842-36-3; PubChem CID 6450625; synonym: ergoline-8-beta-carboxamide, N-cyclopropyl-9,10-didehydro-6-methyl-, maleate) is a semi-synthetic ergoline derivative belonging to the d-lysergic acid cycloalkylamide subclass [1]. With a molecular formula of C23H25N3O5 and a molecular weight of 423.5 g/mol, it is supplied as the maleate salt, typically at ≥98% purity as a solid soluble in DMSO [2]. First synthesized and pharmacologically characterized in the 1950s alongside its cyclobutyl (C4AL), cyclopentyl (C5AL), cyclohexyl (C6AL), and cycloheptanyl (C7AL) congeners, this compound was historically designated C3AL and directly compared with LSD and ergonovine in multi-system pharmacological assays [1]. Unlike LSD, the N-cyclopropyl substitution confers a profile characterized by pronounced oxytocic and anti-serotonergic activity with an absence of hallucinogenic action in preliminary clinical assessment [1].

Why N-Cyclopropyl Lysergamide Maleate Cannot Be Substituted by Other Lysergamides in Specialized Research Applications


The d-lysergic acid cycloalkylamide series exhibits profound, non-linear pharmacological divergence as a function of cycloalkyl ring size, despite near-identical ergoline cores [1]. In head-to-head comparisons across five cycloalkylamides (C3 through C7), the cyclopropyl analog (C3AL) occupies a distinct niche: it produces the lowest acute intravenous toxicity in rabbits (LD0 = 100 mg/kg, LD100 = 400 mg/kg) among the series, while cyclopentyl (C5AL) is approximately 2-fold more toxic (LD50 ≈ 250 mg/kg, LD100 ≈ 200 mg/kg) and cycloheptanyl (C7AL) is even more toxic (LD100 ≈ 200 mg/kg) [1]. Critically, the oxytocic potency hierarchy does not track with ring size—C4AL and C5AL are the most powerful uterotonics, whereas C3AL produces strong but quantitatively distinct uterine contractions at 10⁻⁶–10⁻⁷ M in the isolated rabbit uterus preparation [1]. Furthermore, the cyclopropyl substitution pattern differs fundamentally from the N-ethyl-N-cyclopropyl disubstituted analog ECPLA (CAS 2349367-50-4), which retains psychedelic-like 5-HT2A agonist activity (EC50 = 14.6 nM; HTR ED50 = 317.2 nmol/kg in mice) [2]. Generic interchange between cycloalkylamide congeners or with diethylamide-substituted lysergamides would confound experimental interpretation because the cyclopropyl ring imposes a unique conformational constraint on the amide side chain, altering the balance among oxytocic, anti-serotonergic, and central nervous system activities [1].

Quantitative Differential Evidence for N-Cyclopropyl Lysergamide Maleate Versus Closest Analogs


Oxytocic Activity: C3AL vs. LSD—Functional Divergence in Uterine Contractility

N-Cyclopropyl lysergamide (C3AL) produces strong, concentration-dependent uterine contractions in the isolated rabbit uterus preparation at 10⁻⁶ to 10⁻⁷ M, in marked contrast to LSD (d-lysergic acid diethylamide), whose oxytocic effect is described as 'very small' [1]. In the same experimental system, the cyclobutyl (C4AL) and cyclohexyl (C6AL) congeners also produced strong contractions, while LSD served as a negative control for oxytocic activity [1]. In vivo, intravenous administration of 20 μg/kg C3AL in the urethane-anesthetized rabbit elicited measurable uterine contractions registered simultaneously with blood pressure and respiration, confirming that the in vitro oxytocic activity translates to the whole-organism level [1].

oxytocic pharmacology uterine contractility ergoline SAR lysergamide functional selectivity

Acute Toxicity Ranking: C3AL Exhibits the Lowest Toxicity Among Five Cycloalkylamide Congeners in Rabbits

In a systematic intravenous toxicity study in rabbits (2–4 kg), N-cyclopropyl lysergamide (C3AL) demonstrated the widest safety margin among the five cycloalkylamides tested. The lethal dose thresholds were: C3AL LD0 = 100 mg/kg, LD100 = 400 mg/kg. By comparison, cyclopentylamide (C5AL) was approximately twice as toxic (LD50 ≈ 250 mg/kg, LD100 ≈ 200 mg/kg), cyclohexylamide (C6AL) showed intermediate toxicity (LD0 = 300 mg/kg, LD100 = 800 mg/kg), and cycloheptanylamide (C7AL) was the most toxic (LD0 unclear, LD100 ≈ 200 mg/kg) [1]. In mice, at the maximum testable intravenous dose of 5 mg/kg (limited by aqueous solubility of the maleate salts), C3AL produced 0/10 mortality, identical to LSD, whereas C4AL, C5AL, C6AL, and C7AL produced 1/10, 1/10, 0/10, and 2/10 mortality respectively [1]. Toxic signs at high doses—excitement, tremor, tachypnea, salivation, piloerection—were described as amphetamine-like rather than LSD-like [1].

acute toxicity cycloalkylamide SAR lysergamide safety margin in vivo toxicology

Absence of Hallucinogenic Action: Clinical Differentiation of C3AL from LSD

Preliminary clinical trials conducted as part of the original 1958 pharmacological characterization program explicitly confirmed that the cycloalkylamide series—including C3AL—produced oxytocic effects in humans but did not elicit hallucinogenic (psychotomimetic) action [1]. This clinical finding stands in direct contrast to LSD, which produces profound psychedelic effects at oral doses of 60–200 μg [2]. The absence of hallucinogenic activity is consistent with the well-established lysergamide structure-activity relationship in which replacement of the diethylamide moiety with a mono-substituted cycloalkylamide group dramatically reduces or eliminates psychedelic potency, typically by at least an order of magnitude [2]. Notably, the N-ethyl-N-cyclopropyl disubstituted analog ECPLA retains significant 5-HT2A-mediated hallucinogen-like activity (HTR ED50 = 317.2 nmol/kg IP, ~40% of LSD potency), underscoring that the mono-N-cyclopropyl substitution pattern of C3AL is the critical structural determinant for eliminating this liability [2].

hallucinogen liability psychotomimetic lysergamide clinical pharmacology CNS safety

Physicochemical Differentiation: LogP, Polar Surface Area, and Maleate Salt Properties Versus LSD Freebase

N-Cyclopropyl lysergamide maleate (MW = 423.5 g/mol) differs substantially from LSD (MW = 323.4 g/mol, freebase) in key physicochemical parameters relevant to formulation and in vitro assay design. The computed partition coefficient (LogP) for the parent freebase of C3AL is 2.806, compared with LogP ≈ 3.3 for LSD, indicating moderately lower lipophilicity [1]. The topological polar surface area (tPSA) of the parent is 123 Ų, reflecting the additional hydrogen-bonding capacity introduced by the mono-substituted cyclopropylamide [1]. As the maleate salt, the compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors, with a rotatable bond count of 4 [1]. Vendor specifications report solubility in DMSO and a shelf life exceeding 3 years under proper storage conditions (dry, dark, −20°C for long-term), with purity verified at >98% . These properties contrast with LSD tartrate, which is typically supplied as a controlled substance with restricted procurement pathways [2].

physicochemical properties maleate salt logP drug-likeness solubility

Validated Research and Industrial Application Scenarios for N-Cyclopropyl Lysergamide Maleate


Oxytocic Lysergamide Tool Compound for Uterine Pharmacology Studies Without Psychedelic Confounds

Researchers investigating ergoline-mediated uterine contractility can employ C3AL as a validated oxytocic lysergamide that is clinically confirmed to lack hallucinogenic activity [1]. The compound produces strong, concentration-dependent contractions of isolated rabbit uterus at 10⁻⁶–10⁻⁷ M and is effective in vivo at 20 μg/kg IV, enabling both in vitro mechanistic studies and whole-animal pharmacological profiling without the regulatory and experimental complications associated with LSD [1]. This application is directly supported by the quantitative oxytocic data and clinical findings established in Section 3.

Lysergamide Structure-Activity Relationship (SAR) Reference Standard for Cycloalkyl Ring-Size Optimization

C3AL serves as the cyclopropyl (C3) anchor point in systematic SAR studies of the d-lysergic acid cycloalkylamide series (C3 through C7). Its quantitatively defined acute toxicity profile in rabbits (LD0 = 100 mg/kg, LD100 = 400 mg/kg) and mouse toxicity data (0/10 mortality at 5 mg/kg IV) provide baseline reference values for evaluating how incremental cycloalkyl ring expansion modulates the therapeutic index [1]. Medicinal chemistry programs exploring ergoline-based scaffolds for non-CNS indications can use C3AL as the minimal-ring comparator to benchmark the impact of steric bulk on target engagement and off-target liability [1].

Negative Control for 5-HT2A-Mediated Hallucinogenic Activity in Lysergamide Screening Cascades

In screening cascades designed to identify novel 5-HT2A receptor ligands, C3AL can function as a structurally matched negative control for hallucinogenic liability. Unlike ECPLA (EC50 = 14.6 nM at 5-HT2A for Gq-mediated calcium flux; HTR ED50 = 317.2 nmol/kg) [2], C3AL belongs to the mono-N-cycloalkylamide subclass that is clinically verified to lack psychedelic activity [1]. This enables researchers to decouple serotonergic target engagement from psychotomimetic outcomes when profiling novel lysergamide derivatives, using C3AL as the benchmark for the 'non-hallucinogenic ergoline' phenotype.

Analytical Reference Material for Forensic and Clinical Toxicology Method Development

With a defined molecular identity (CAS 114842-36-3, PubChem CID 6450625), verified purity of >98%, established DMSO solubility, and documented long-term storage stability (>3 years at −20°C) [3], C3AL maleate is suitable as an analytical reference standard for developing liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) methods targeting lysergamide-class compounds. Its physicochemical profile (LogP = 2.806, tPSA = 123 Ų) [3] differentiates it chromatographically from LSD and from disubstituted analogs such as ECPLA, supporting unambiguous analyte identification in forensic and clinical toxicology workflows.

Quote Request

Request a Quote for Lysergamide, N-cyclopropyl-, maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.